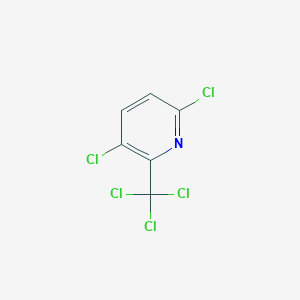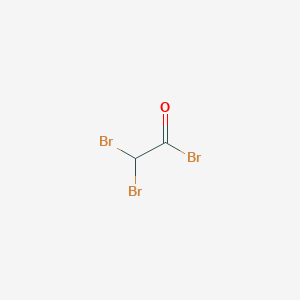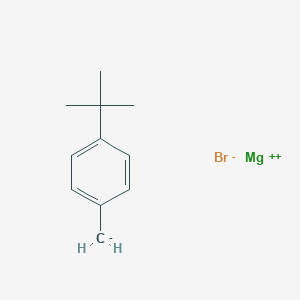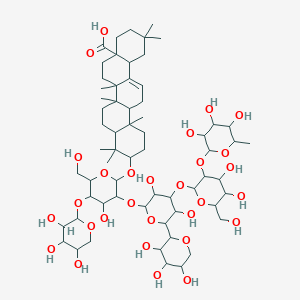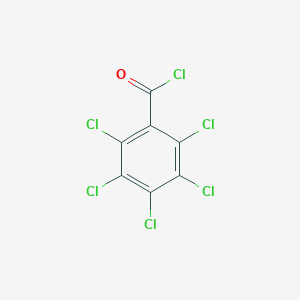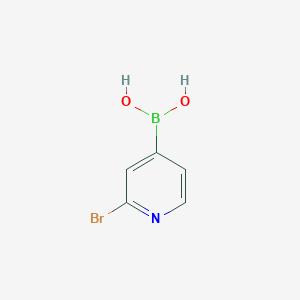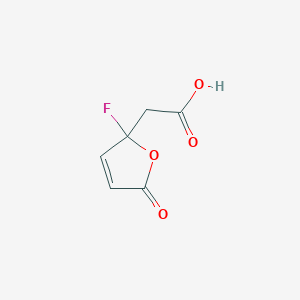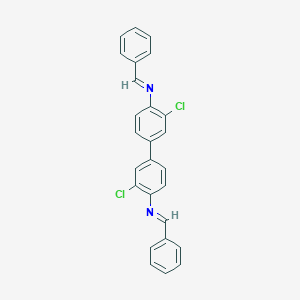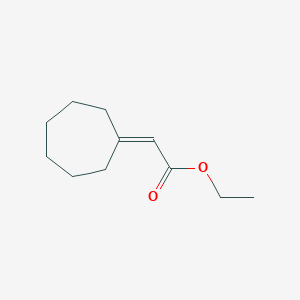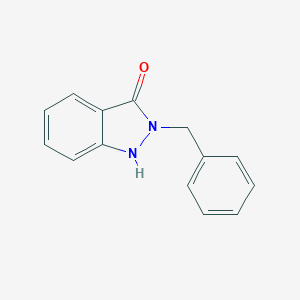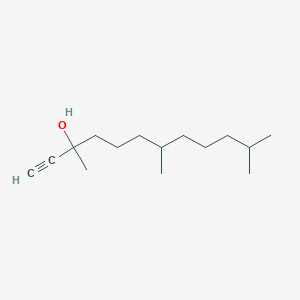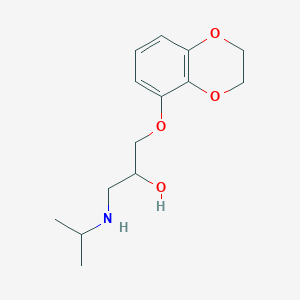
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol is a chemical compound that is widely used in scientific research applications. It is a beta-adrenergic receptor agonist that has been found to have a wide range of biochemical and physiological effects. The compound is synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. The compound binds to beta-adrenergic receptors and activates them, leading to an increase in intracellular cyclic AMP levels. This, in turn, leads to the activation of protein kinase A, which regulates various cellular processes such as metabolism, gene expression, and ion channel activity.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol has been found to have a wide range of biochemical and physiological effects. Some of the most common effects of this compound include increased cardiac output, increased metabolism, and increased thermogenesis. The compound has also been found to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol in lab experiments is its well-characterized mechanism of action. The compound has been extensively studied, and its effects on cellular processes are well understood. However, one of the limitations of using this compound is its potential toxicity. The compound can cause adverse effects such as tachycardia and hypertension at high doses.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol. One of the most promising areas of research is the development of new beta-adrenergic receptor agonists that have improved efficacy and safety profiles. Another area of research is the development of new therapeutic approaches for inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, the compound's effects on metabolism and thermogenesis suggest that it may have potential applications in the treatment of obesity and metabolic disorders.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the Mannich reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to produce a beta-amino alcohol. The beta-amino alcohol is then reacted with 2,3-dihydro-1,4-benzodioxin-5-ol to produce 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol has been extensively used in scientific research applications. It is primarily used as a beta-adrenergic receptor agonist and has been found to have a wide range of biochemical and physiological effects. Some of the most common research applications of this compound include studying the effects of beta-adrenergic receptor agonists on cardiac function, metabolism, and thermogenesis.
Propiedades
Número CAS |
1843-82-9 |
|---|---|
Nombre del producto |
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-11(16)9-19-13-5-3-4-12-14(13)18-7-6-17-12/h3-5,10-11,15-16H,6-9H2,1-2H3 |
Clave InChI |
NLUUGSAKIXOSLG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
Sinónimos |
enzodixine benzoral maleate of benzoral |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



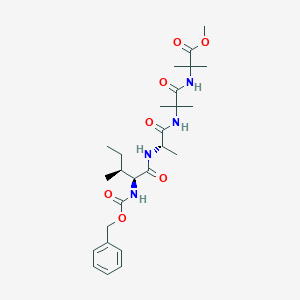
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
